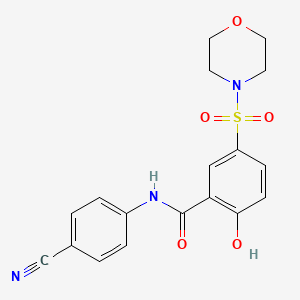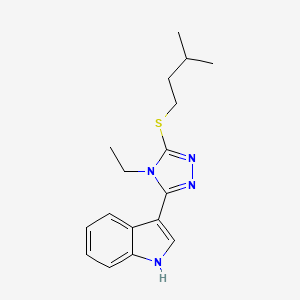
3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is an interesting synthetic compound belonging to the triazole and indole family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step reaction process. The triazole ring is formed through the cyclization of appropriate intermediates under controlled conditions. The key steps often include nucleophilic substitutions, cyclizations, and thiolation reactions. Precise temperature control, pH regulation, and the use of specific catalysts are crucial to ensuring high yield and purity of the final product.
Industrial Production Methods For industrial-scale production, this compound can be synthesized using batch or continuous flow reactors. These methods emphasize efficient mixing, precise temperature control, and the use of robust catalysts to achieve high yield and scalability. Industrial methods often leverage green chemistry principles to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Under oxidative conditions, 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can form sulfoxides or sulfones.
Reduction: : This compound undergoes reduction reactions to yield dihydro or tetrahydro derivatives, depending on the specific reducing agents used.
Substitution: : The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents (e.g., bromine, chlorine), nitrating mixture (HNO3/H2SO4).
Major Products Formed from These Reactions
Oxidation yields sulfoxides or sulfones.
Reduction results in dihydro or tetrahydro derivatives.
Substitution produces functionalized derivatives with halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
Chemistry This compound is a valuable intermediate in organic synthesis and a building block for constructing more complex molecules. It has been employed in developing various heterocyclic compounds and ligands for coordination chemistry.
Biology In biological research, derivatives of this compound have shown potential as enzyme inhibitors, receptor antagonists, and probes for studying biological pathways.
Medicine Pharmaceutical research has identified its potential as a lead compound for developing new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry Industrially, this compound is used in the synthesis of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole largely depends on its interaction with specific molecular targets. It can bind to enzymes, altering their activity and affecting biochemical pathways. Its triazole ring often interacts with metal ions, while the indole moiety interacts with hydrophobic regions of proteins. These interactions modulate the biological activity and therapeutic potential of its derivatives.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
3-(4-ethyl-5-methylthio-4H-1,2,4-triazol-3-yl)-1H-indole: : The isopentylthio group imparts distinct physicochemical properties and biological activity.
3-(4-ethyl-5-(phenylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: : The phenylthio group offers different steric and electronic effects compared to the isopentylthio group.
Unique Features The specific substitution with an isopentylthio group at the triazole ring enhances its hydrophobicity and potentially improves its binding affinity to certain biological targets, making it unique compared to its analogs.
List of Similar Compounds
3-(4-ethyl-5-methylthio-4H-1,2,4-triazol-3-yl)-1H-indole
3-(4-ethyl-5-(phenylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
3-(4-ethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
This compound and its derivatives promise significant scientific interest due to their diverse applications and unique chemical properties. Each variation offers distinct opportunities for research and development in various fields.
Propriétés
IUPAC Name |
3-[4-ethyl-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-4-21-16(19-20-17(21)22-10-9-12(2)3)14-11-18-15-8-6-5-7-13(14)15/h5-8,11-12,18H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWDPQQDQAREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCC(C)C)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
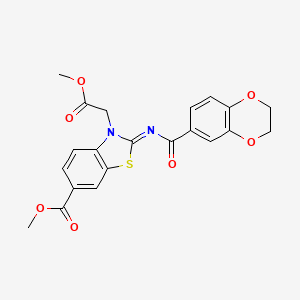
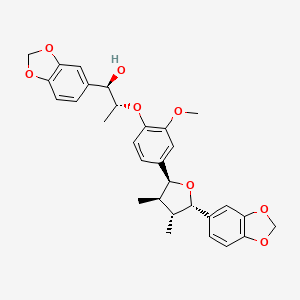
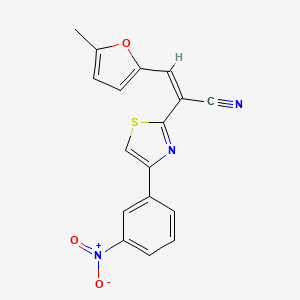
![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2985844.png)
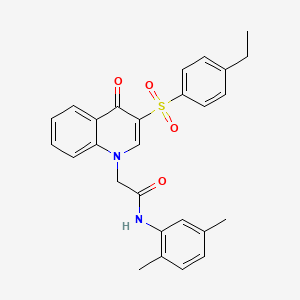
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2985846.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2985847.png)
![4-methyl-N-(2-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2985851.png)

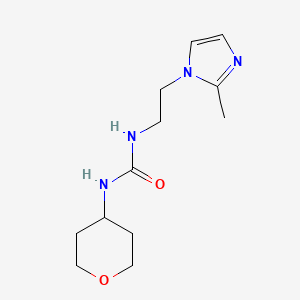
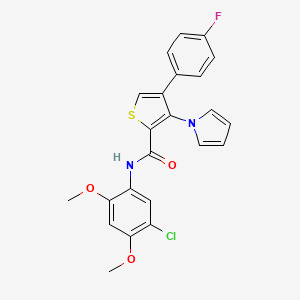
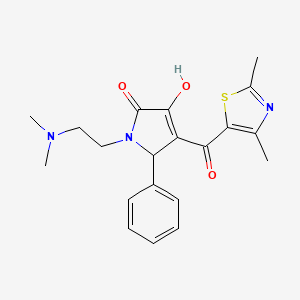
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2985859.png)
